
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy-substituted tetrahydronaphthalene moiety and an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps. One common route starts with the preparation of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one. This intermediate is then reacted with methylamine and sodium cyanoborohydride in methanol to yield (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine. The final step involves the cyclization of this intermediate with an appropriate reagent to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
- 2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Uniqueness
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the methoxy-substituted tetrahydronaphthalene moiety and the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-15(9-19-14(17)16-15)12-5-3-11-8-13(18-2)6-4-10(11)7-12/h4,6,8,12H,3,5,7,9H2,1-2H3,(H,16,17) |
InChI Key |
FFEKNXZGYYAJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C2CCC3=C(C2)C=CC(=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
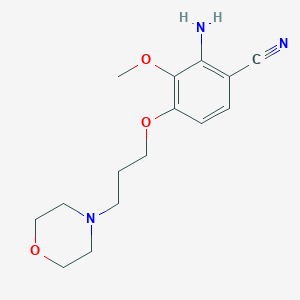

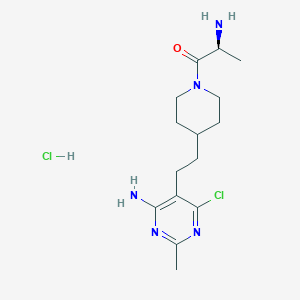
![[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)
![7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8477022.png)
![2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)
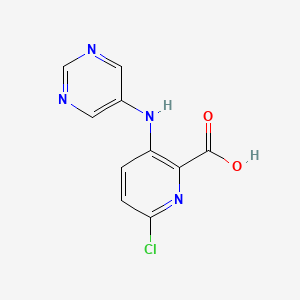
![3-(8-Hydroxy-1,4-dioxa-spiro[4.5]dec-8-YL)-benzonitrile](/img/structure/B8477041.png)

![4-cyclohexyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B8477082.png)
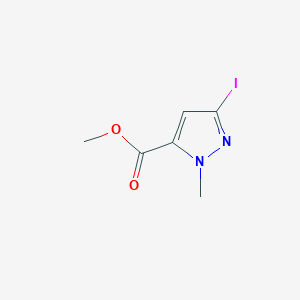
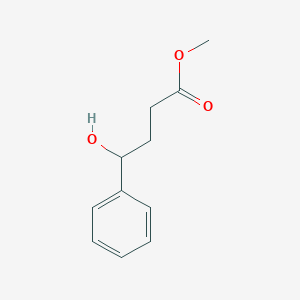
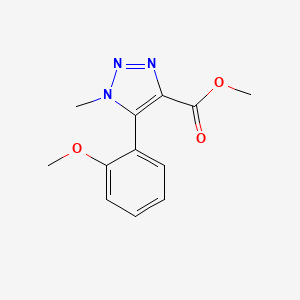
![Spiro[5.5]undec-2-yl-methanol](/img/structure/B8477102.png)
